molecular formula C27H24N2O6S B12016379 allyl 2-[3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

allyl 2-[3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12016379
M. Wt: 504.6 g/mol
InChI Key: CPDYKNZQXDMYFT-LSDHQDQOSA-N
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Description

Allyl 2-[3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of allyl 2-[3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Benzoyl Group: This step involves Friedel-Crafts acylation, where the pyrrole ring is acylated with 4-methoxy-3-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Thiazole Ring Formation: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, involving the reaction of a thioamide with a haloketone.

    Final Coupling: The allyl ester group is introduced through esterification, where the carboxylic acid group of the thiazole derivative reacts with allyl alcohol in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl groups present in the structure can be reduced to alcohols using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), sulfuric acid (H₂SO₄), halogens (Cl₂, Br₂)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Nitro, sulfonyl, or halogenated derivatives

    Hydrolysis: Carboxylic acids, alcohols

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound’s structure suggests potential biological activity. It could be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which might lead to the development of new drugs or biochemical tools.

Medicine

Given its complex structure, the compound might exhibit pharmacological properties. Research could explore its potential as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its interaction with biological targets.

Industry

In material science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of allyl 2-[3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The compound’s functional groups could form hydrogen bonds, hydrophobic interactions, or covalent bonds with target molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Allyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methoxy-3-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
  • Methyl 5-allyl-2-hydroxy-3-methoxybenzoate

Uniqueness

Compared to similar compounds, allyl 2-[3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate stands out due to its specific combination of functional groups, which may confer unique chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C27H24N2O6S

Molecular Weight

504.6 g/mol

IUPAC Name

prop-2-enyl 2-[(4E)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-2,3-dioxo-5-phenylpyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C27H24N2O6S/c1-5-13-35-26(33)24-16(3)28-27(36-24)29-21(17-9-7-6-8-10-17)20(23(31)25(29)32)22(30)18-11-12-19(34-4)15(2)14-18/h5-12,14,21,30H,1,13H2,2-4H3/b22-20+

InChI Key

CPDYKNZQXDMYFT-LSDHQDQOSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=CC=C4)/O)OC

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=CC=C4)O)OC

Origin of Product

United States

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